molecular formula C16H12O3 B1663265 HS-1793 CAS No. 927885-00-5

HS-1793

Cat. No.: B1663265
CAS No.: 927885-00-5
M. Wt: 252.26 g/mol
InChI Key: BXZJBSHLEZAMOP-UHFFFAOYSA-N
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Description

HS-1793 is a synthetic analogue of resveratrol, a naturally occurring polyphenolic compound found in various plants such as grapes, berries, and peanuts. Resveratrol has gained significant attention for its potential anticancer activity, but its usefulness is limited by photosensitivity and metabolic instability. This compound was designed to overcome these limitations and has shown more potent effects in various biological activities .

Preparation Methods

The synthesis of HS-1793 involves substituting the stilbene double bond present in resveratrol with a naphthalene ring. This modification enhances the compound’s stability and potency. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

HS-1793 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

HS-1793 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

HS-1793 is compared to other resveratrol analogues and similar compounds:

This compound stands out due to its enhanced stability, potency, and broad range of biological activities, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Biological Activity

HS-1793 is a novel analogue of resveratrol, a compound known for its potential health benefits, particularly in cancer prevention and treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and its potential as a therapeutic agent.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Cell Cycle Arrest : this compound induces cell cycle arrest primarily in the G2/M phase. In studies involving MCF-7 and MDA-MB-231 breast cancer cells, this compound treatment led to significant inhibition of cell growth through G2/M phase arrest, contrasting with resveratrol, which caused G1 phase arrest .
  • Induction of Apoptosis : The compound promotes apoptosis via mitochondrial pathways. In FM3A murine breast cancer cells, this compound significantly decreased cell viability in a dose-dependent manner, with an IC50 value of 5 μM after 48 hours of treatment. The apoptosis mechanism involves mitochondrial depolarization and the release of apoptotic factors such as AIF and Endo G from mitochondria into the cytosol, leading to caspase-independent cell death .
  • Inhibition of Mitochondrial Biogenesis : this compound down-regulates key proteins involved in mitochondrial biogenesis, including TFAM and TUFM. This down-regulation results in decreased mitochondrial membrane potential and cellular ATP levels, sensitizing cancer cells to apoptosis .

Efficacy in Cancer Cell Lines

This compound has been tested across various cancer cell lines with promising results:

Cell Line IC50 (μM) Effect
FM3A (murine breast)5Significant growth inhibition via apoptosis
MCF-7 (human breast)Not specifiedInduces G2/M phase arrest
MDA-MB-231Not specifiedInduces G2/M phase arrest

In FM3A cells, this compound showed a significant reduction in cell viability at concentrations as low as 5 μM over 48 hours, indicating its potent anti-cancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that this compound induces apoptosis through both caspase-dependent and independent pathways in FM3A cells. The compound led to significant changes in mitochondrial function, including a marked decrease in mitochondrial membrane potential .
  • Antitumor Immunity Enhancement : Another study investigated the effects of this compound on tumor-bearing mice. It was found that this compound enhances antitumor immunity by reducing regulatory T cells (Tregs) and M2 macrophages (TAMs), which are known to suppress immune responses against tumors. This enhancement was associated with decreased secretion of immunosuppressive cytokines like IL-10 and TGF-β .

Properties

IUPAC Name

4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZJBSHLEZAMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927885-00-5
Record name 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927885005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-HYDROXY-2-NAPHTHYL)-1,3-BENZENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YWK2UV4R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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